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About TTT-3002

TTT-3002 is a novel, highly potent tyrosine kinase inhibitor (TKI) discovered as a potential treatment for

Acute Myeloid Leukemia (AML) that harbors FLT3 mutations, such as the Internal Tandem Duplication

(ITD) or various point mutations (e.g., D835Y) [1] [2].

The quantitative data from these preclinical studies is summarized in the table below.

Parameter Description / Value Context / Cell Line

Molecular Weight 465 g/mol [1] Small molecule of the indolocarbazole
class.

Target FLT3 (FMS-like tyrosine kinase-
3) [1]

Receptor tyrosine kinase.

IC₅₀
(Autophosphorylation)

100 - 250 pM (picomolar) [1] Inhibition of FLT3 autophosphorylation
in human FLT3/ITD mutant cell lines.

IC₅₀ (Proliferation) 490 - 920 pM [1] Inhibition of cell proliferation in human
FLT3/ITD mutant cell lines.
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Parameter Description / Value Context / Cell Line

In Vivo Efficacy (Mouse
Models)

6 mg/kg, twice daily [1] Administered via oral gavage;
significantly improved survival and

reduced tumor burden.

Protein Binding Moderate [2] Less bound to proteins like human

serum albumin compared to other
TKIs, suggesting more drug is freely

active.

Key Advantage Active against mutations that

confer resistance to other FLT3
inhibitors (e.g., F691L

"gatekeeper" mutation) [2]

May overcome a common mechanism

of drug resistance in AML.

Principles of Plasma Concentration Monitoring

For any drug, monitoring its plasma concentration over time is crucial for understanding its

pharmacokinetics (PK)—Absorption, Distribution, Metabolism, and Excretion. The following

workflow outlines the general process for establishing a PK profile [3].

Start PK Study Administer Drug
(Dose, Route, Frequency)

Collect Plasma Samples
at Multiple Time Points

Analyze Samples
(Bioanalytical Method) Generate Concentration-Time Data Model PK Parameters

(Cmax, Tmax, AUC, Half-life)

Click to download full resolution via product page

The primary output of this process is a Plasma Concentration-Time Curve. Key pharmacokinetic

parameters derived from this curve are essential for dose optimization [3].
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Plasma Concentration-Time Curve        Key PK Parameters:        - Cmax: Peak plasma concentration        - Tmax: Time to reach Cmax        - AUC: Area Under the Curve        - Half-life (t½): Time for concentration to reduce by half        - Css: Steady-State concentratio

Concentration-Time Profile

IV Infusion
(Zero-Order Input)

First-Order Input
(e.g., Oral)
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Frequently Asked Questions

What is the therapeutic window for TTT-3002? The specific therapeutic range (the range between

the minimum effective concentration and the toxic concentration) for TTT-3002 has not been publicly

defined in the search results. Establishing this is a key goal of early-phase clinical trials.

What bioanalytical method should I use to measure TTT-3002? The search results do not specify

the recommended method. For small molecule drugs like TTT-3002, Liquid Chromatography with

tandem Mass Spectrometry (LC-MS/MS) is typically the gold standard due to its high sensitivity

and specificity for quantifying drugs in complex biological matrices like plasma.

Why is TTT-3002's low protein binding significant? Only the unbound (free) fraction of a drug is

pharmacologically active. The finding that TTT-3002 is only moderately bound to plasma proteins like

albumin [2] suggests that a higher proportion of the administered dose remains active compared to

highly protein-bound drugs. This could lead to enhanced efficacy and must be considered when

determining therapeutic doses.

How can I model the PK of TTT-3002? Pharmacokinetic modeling for a drug administered orally,

like TTT-3002, often uses a multi-compartment model to describe its complex journey: absorption

into the bloodstream, distribution to body tissues, and eventual elimination [3].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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